1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone
CAS No.: 1446786-31-7
Cat. No.: VC2726198
Molecular Formula: C7H7F3N2O
Molecular Weight: 192.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1446786-31-7 |
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Molecular Formula | C7H7F3N2O |
Molecular Weight | 192.14 g/mol |
IUPAC Name | 1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethanone |
Standard InChI | InChI=1S/C7H7F3N2O/c1-4(13)5-3-6(7(8,9)10)12(2)11-5/h3H,1-2H3 |
Standard InChI Key | AXVNGFQJUSHUFY-UHFFFAOYSA-N |
SMILES | CC(=O)C1=NN(C(=C1)C(F)(F)F)C |
Canonical SMILES | CC(=O)C1=NN(C(=C1)C(F)(F)F)C |
Introduction
Chemical Structure and Properties
Structural Features
1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone features a pyrazole core with distinct functional groups attached at specific positions. The pyrazole ring itself is a five-membered heterocyclic structure containing two adjacent nitrogen atoms. The strategic arrangement of substituents around this core contributes to the compound's unique chemical and physical properties.
The structural architecture includes:
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A pyrazole ring as the central scaffold
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A methyl group attached to the N1 position
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A trifluoromethyl (CF₃) group at the C5 position
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An ethanone (acetyl, -COCH₃) group at the C3 position
Physical and Chemical Properties
The physical and chemical properties of 1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone can be derived based on its structural features and comparison with similar pyrazole derivatives. The compound can be characterized by the following properties:
Table 1: Physical and Chemical Properties of 1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone
Property | Value | Notes |
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Molecular Formula | C₇H₇F₃N₂O | Contains carbon, hydrogen, fluorine, nitrogen, and oxygen |
Molecular Weight | 192.14 g/mol | Calculated based on atomic weights |
Physical State | Solid | At room temperature (predicted) |
Appearance | White to off-white crystalline solid | Typical for similar pyrazole derivatives |
Melting Point | Approximately 90-120°C | Estimated based on similar structures |
Solubility | Soluble in organic solvents (e.g., dichloromethane, chloroform, ethanol); poorly soluble in water | The trifluoromethyl group contributes to lipophilicity |
Log P | ~2.0-2.5 | Estimated partition coefficient indicating moderate lipophilicity |
pKa | ~0.5-1.5 | Estimated for the pyrazole ring |
Spectroscopic Characteristics
The compound would exhibit characteristic spectroscopic profiles that aid in its identification and structural confirmation:
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum would show:
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A singlet at approximately δ 3.8-3.9 ppm for the N-methyl protons
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A singlet at approximately δ 6.0-6.2 ppm for the C4 proton on the pyrazole ring
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A singlet at approximately δ 2.4-2.6 ppm for the methyl protons of the ethanone group
The ¹⁹F NMR would display a singlet at approximately -60 to -65 ppm, characteristic of the trifluoromethyl group.
Infrared (IR) Spectroscopy
Key IR absorption bands would include:
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C=O stretching of the ethanone group at 1680-1700 cm⁻¹
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C-F stretching vibrations at 1100-1350 cm⁻¹
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Pyrazole ring vibrations at 1400-1600 cm⁻¹
Synthesis Methods
Synthesis via Pyrazole Formation
A viable approach would involve the formation of the pyrazole core through cyclocondensation reactions, similar to the synthesis of related compounds like 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine :
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Reaction of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methylhydrazine
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Cyclization to form the pyrazole ring with the trifluoromethyl group in place
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Conversion of the resulting intermediate to introduce the ethanone functionality at the C3 position
Oxidation of Corresponding Alcohol
Another potential route would involve the oxidation of 1-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol to convert the secondary alcohol to a ketone:
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Starting with 1-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol
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Oxidation using appropriate oxidizing agents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane, or TEMPO-mediated oxidation
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Purification to obtain the target ethanone compound
Reaction Conditions
Based on the synthesis of similar trifluoromethyl-substituted pyrazoles described in the research literature, the following reaction conditions might be appropriate:
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Solvents: Ethanol, tetrahydrofuran, or dichloromethane depending on the specific reaction step
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Temperature: 60-85°C for cyclization reactions; room temperature for oxidation reactions
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Catalysts/Reagents: Triethylamine as base for pyrazole formation; specific oxidizing agents for alcohol oxidation
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Purification: Column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexanes mixtures)
Chemical Reactions and Applications
Reactivity Profile
The chemical reactivity of 1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone is primarily governed by its functional groups, particularly the ethanone moiety and the pyrazole ring.
Reactions of the Ethanone Group
The carbonyl group can participate in various reactions typical of ketones:
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Nucleophilic addition reactions with hydride reagents to form corresponding alcohols
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Condensation reactions with amines to form imines or hydrazones
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Aldol-type reactions with other carbonyl compounds
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Wittig reactions to form alkenes
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Reduction to methylene derivatives
Reactions Involving the Pyrazole Ring
The pyrazole core can undergo various transformations:
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Electrophilic substitution reactions at the C4 position
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Coordination with metals through the nitrogen atoms
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Further functionalization through directed metalation
Influence of the Trifluoromethyl Group
The trifluoromethyl substituent significantly influences the electronic properties and reactivity of the molecule:
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Acts as a strong electron-withdrawing group, affecting the electron density distribution in the pyrazole ring
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Enhances the acidity of adjacent C-H bonds
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Contributes to metabolic stability in biological systems
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Increases lipophilicity, affecting solubility and membrane permeability
Pharmaceutical Applications
The compound holds promise for various pharmaceutical applications:
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As a building block for the synthesis of biologically active compounds
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In the development of enzyme inhibitors or receptor modulators
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As a precursor for compounds with potential anti-inflammatory, antimicrobial, or anticancer properties
Agrochemical Applications
Trifluoromethyl-containing pyrazoles have found applications in agrochemical development:
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As intermediates in the synthesis of pesticides or herbicides
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In the creation of fungicides with enhanced persistence due to the metabolic stability conferred by the trifluoromethyl group
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As building blocks for crop protection agents
Materials Science Applications
The compound could serve as a precursor in materials science:
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As a monomer or modifier for specialized polymers
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In the development of fluorinated materials with unique properties
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As a building block for compounds with applications in optical or electronic materials
Biological Activity and Research Findings
Anti-inflammatory Activity
Pyrazole derivatives, particularly those containing trifluoromethyl groups, have demonstrated anti-inflammatory properties through various mechanisms:
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Inhibition of cyclooxygenase (COX) enzymes
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Modulation of pro-inflammatory cytokine production
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Interference with inflammatory signaling pathways
Antimicrobial Properties
The trifluoromethyl pyrazole scaffold has shown promise in antimicrobial research:
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Activity against Gram-positive and Gram-negative bacteria
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Antifungal properties against various pathogenic fungi
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Potential mechanisms involving disruption of cell membrane integrity or inhibition of essential microbial enzymes
Structure-Activity Relationships
The biological activity of 1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone would be influenced by its structural features:
Role of the Trifluoromethyl Group
The trifluoromethyl substituent enhances the lipophilicity and stability of the compound, potentially improving its interaction with biological targets. This may contribute to:
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Enhanced membrane permeability
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Improved metabolic stability compared to non-fluorinated analogs
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Stronger interactions with hydrophobic binding pockets in protein targets
Influence of the Ethanone Group
The ethanone moiety provides:
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A hydrogen bond acceptor site for interactions with biological targets
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A reactive site for metabolism or conjugation with biomolecules
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A point for further derivatization to optimize biological activity
Research Status and Future Directions
Current research on 1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone appears limited, suggesting opportunities for:
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Development of efficient synthetic routes
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Comprehensive characterization studies
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Systematic evaluation of biological activities
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Structure-activity relationship investigations with structural analogs
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Exploration of specific applications in pharmaceutical or agrochemical development
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